molecular formula C6H4N2 B1143401 cis,cis-Mucononitrile CAS No. 1557-59-1

cis,cis-Mucononitrile

Cat. No. B1143401
CAS RN: 1557-59-1
M. Wt: 104.11
InChI Key:
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Description

Synthesis Analysis

cis,cis-Mucononitrile

  • Synthesis Pathways : cis,cis-Mucononitrile synthesis has been approached through biotechnological methods, utilizing Saccharomyces cerevisiae strains engineered to convert catechol into cis,cis-muconic acid, which can then be chemically dehydrogenated to obtain cis,cis-Mucononitrile (Weber et al., 2012).

1,1'-Diethylferrocene

  • Synthesis Pathways : The synthesis of derivatives related to 1,1'-Diethylferrocene involves the functionalization of ferrocene and subsequent reactions to introduce ethyl groups. An example includes the synthesis of 1'-aminoferrocene-1-carboxylic acid derivatives as intermediates for further modification (Barišić et al., 2002).

Molecular Structure Analysis

cis,cis-Mucononitrile

  • Molecular Structure : Studies on cis,cis-Mucononitrile emphasize its potential as a precursor for bio-based adipic acid, highlighting its structure conducive for polymer synthesis (Shin et al., 2018).

1,1'-Diethylferrocene

  • Molecular Structure : Research on ferrocene derivatives focuses on the unique redox properties and structural configurations that these compounds can exhibit, which are crucial for their application in catalysis and material science (Atkinson et al., 2007).

Chemical Reactions and Properties

cis,cis-Mucononitrile

  • Chemical Reactivity : It is used as a building block for synthesizing various biopolymers, showcasing its versatility in chemical transformations and applications in green chemistry (Carraher et al., 2017).

1,1'-Diethylferrocene

  • Chemical Reactivity : Ferrocene derivatives, including those related to 1,1'-Diethylferrocene, are known for their ability to undergo various organic transformations, contributing to their wide range of applications in organometallic chemistry and catalysis (Leonidova et al., 2013).

Scientific Research Applications

  • Renewable Unsaturated Polyesters from Muconic Acid : Muconic acid, a derivative of cis,cis-Mucononitrile, is used in the synthesis of renewable unsaturated polyester resins. This study demonstrates that biologically derived muconic acid can be incorporated into polyesters, resulting in increased glass transition temperatures and decreased melting and degradation temperatures (Rorrer et al., 2016).

  • Iodine-Catalyzed Isomerization of Dimethyl Muconate : This research provides insights into the mechanism and conditions necessary for the iodine-catalyzed isomerization of dimethyl muconate, a derivative of cis,cis-Mucononitrile. The study found that under select conditions, high yields of the product were achieved with good purity, highlighting its potential in the production of bio-based chemicals (Settle et al., 2018).

  • Microbial Production of Muconic Acid from Glycerol : This study explores the use of E. coli-E. coli cocultures for the production of muconic acid, derived from cis,cis-Mucononitrile, from glycerol. The research demonstrated significant improvements in production using coculture engineering strategies (Zhang et al., 2015).

  • Cis,cis-Muconic Acid Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization

    : This research focused on converting muconic acid into adipic acid, a significant component for nylon-6,6 production. The study demonstrates a pathway for bio-based nylon production via muconic acid, highlighting its application in sustainable polymer synthesis (Vardon et al., 2016).

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid : This paper summarizes recent microbial production strategies for cis,cis-Muconic Acid, a precursor for various polymers and drugs. The focus is on metabolic pathway engineering and the use of biomass for production (Choi et al., 2020).

  • Microbial Production of Cis,cis-Muconic Acid : A review of microbial production methods for cis,cis-Muconic acid, emphasizing its potential as a biochemical material for plastics and polymer production (Yoshikawa et al., 1990).

Safety And Hazards

Cis,cis-Mucononitrile is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Recent research has focused on the microbial production of cis,cis-Muconic acid, a bioprivileged intermediate that can be converted to valuable aliphatic and cyclic diacid monomers . This approach is seen as a feasible way to complement various petrochemical-based chemical processes .

properties

IUPAC Name

(2Z,4Z)-hexa-2,4-dienedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQYLCRMTTXKHS-CCAGOZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC#N)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C#N)\C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis,cis-Mucononitrile

CAS RN

1557-59-1
Record name 2,4-Hexadienedinitrile, (2Z,4Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001557591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis,cis-Mucononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-HEXADIENEDINITRILE, (2Z,4Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6GQ3TN24V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Citations

For This Compound
65
Citations
T Kajimoto, H Takahashi, J Tsuji - The Journal of Organic …, 1976 - ACS Publications
After venting the noncondensible gases the recovered solution was analyzed by gas-liquid chromatography. For reactions using iert-butylethylene, the volatile products (acetone, tert-…
Number of citations: 43 pubs.acs.org
KV Ramanathan, N Suryaprakash, CL Khetrapal… - Journal of Magnetic …, 1996 - Elsevier
The spinning sidebands observed in the 13 C MAS NMR spectra ofcis,cis-mucononitrile oriented in liquid-crystalline media and of the neat sample in the solid state are studied. There …
Number of citations: 4 www.sciencedirect.com
CD Campbell, CW Rees - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
1-Aminobenzotriazole is prepared in four steps from o-nitroaniline (54%) and, directly, by the amination of benzotriazole with hydroxylamine-O-sulphonic acid. 2-Aminobenzotriazole is …
Number of citations: 177 pubs.rsc.org
H Takahashi, T Kajimoto, J Tsuji - Synthetic Communications, 1972 - Taylor & Francis
This paper describes a simple stereospecific synthesis of cis,cis-mucononitrile and its derivatives in hig hyields. The procedure is based on the oxidation of o-phenylenediamine …
Number of citations: 28 www.tandfonline.com
J Tsuji, H Takayanagi - Journal of the American Chemical Society, 1974 - ACS Publications
Oxidative cleavage reaction of aromatic rings is a wide-spread occurrence in nature. Typically, the enzyme pyroca-techase catalyzes the oxidative cleavage of the aromatic ring of …
Number of citations: 110 pubs.acs.org
L Lu, GAN Gowda, N Suryaprakash, CL Khetrapal… - Liquid …, 1998 - Taylor & Francis
A new liquid crystalline phase, induced by the addition of small amounts of a non-mesogenic solute (such as dimethyl sulphoxide or methyl iodide) to a quaternary ammonium salt, N -…
Number of citations: 10 www.tandfonline.com
RG Mavinkurve, HSV Deepak, KV Ramanathan… - Journal of Magnetic …, 2007 - Elsevier
NMR spectra of molecules oriented in the liquid crystalline media provide information on the molecular structure and order parameter. However, the numerical iterative analysis of the …
Number of citations: 10 www.sciencedirect.com
A Albini, GF Bettinetti, G Minoli - The Journal of Organic Chemistry, 1983 - ACS Publications
The dye-sensitized photooxidation of some tri-and tetraazabenzopentalenes is reported. The pyrazolobenzotriazole 4 is converted to a mixture of 3-(1-benzotriazolyl)-and 3-(2-…
Number of citations: 18 pubs.acs.org
CD Campbell, CW Rees - Chemical Communications (London), 1965 - pubs.rsc.org
When 2-aminobenzotriazole in benzene is oxidised with lead tetra-acetate, nitrogen is rapidly evolved and cis, cis-mucononitrile (IV), mp 127", is formed in 64% yield, presumably by …
Number of citations: 17 pubs.rsc.org
H Nishide, T Minakata, E Tsuchida - Journal of Molecular Catalysis, 1982 - Elsevier
The oxidative cleavage of 4-methylcatechol with pyridine-Cu complex to give the monomethyl ester of cis,cis-muconic acid was studied. The obtained yield and kinetic parameters …
Number of citations: 10 www.sciencedirect.com

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